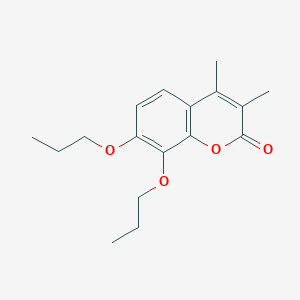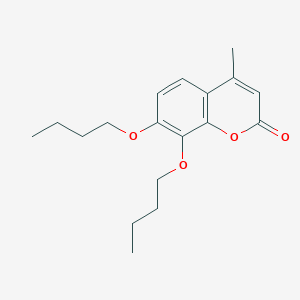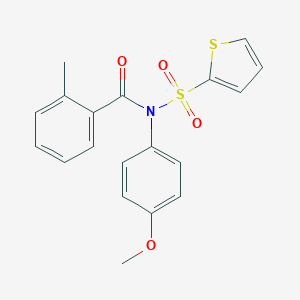![molecular formula C24H21F3N2O4 B284095 N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. These kinases play important roles in the immune system and are implicated in various diseases, including cancer and autoimmune disorders. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potential therapeutic applications in these diseases by inhibiting the activity of these kinases.
Mécanisme D'action
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of downstream signaling pathways. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor. N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has also been shown to have anti-tumor activity in various cancer models. In addition, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has several advantages for lab experiments. It has potent inhibitory activity against various protein kinases, making it a useful tool for studying kinase signaling pathways. It also has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has limitations as well. It is a small molecule inhibitor, which may limit its specificity and selectivity for its target kinases. In addition, it may have off-target effects on other kinases, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the study of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in combination with other drugs, to determine whether it has synergistic effects with other therapies. In addition, further studies are needed to determine the specificity and selectivity of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide for its target kinases, and to identify any off-target effects it may have. Finally, studies are needed to determine the optimal dosing and administration schedule for N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves several steps, including the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)aniline to form N-(2-ethoxyphenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 2-bromo-4'-hydroxyacetophenone to form the final product, N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. The synthesis of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been optimized to produce high yields and purity.
Propriétés
Formule moléculaire |
C24H21F3N2O4 |
|---|---|
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-2-32-21-10-6-5-9-20(21)29-23(31)16-11-13-17(14-12-16)33-15-22(30)28-19-8-4-3-7-18(19)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
Clé InChI |
SEUULJFUUKLOLG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)

